3-Methylpiperidin-2-one

Catalog No.
S705124
CAS No.
3768-43-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperidin-2-one

CAS Number

3768-43-2

Product Name

3-Methylpiperidin-2-one

IUPAC Name

3-methylpiperidin-2-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N

SMILES

CC1CCCNC1=O

Canonical SMILES

CC1CCCNC1=O
  • Chemical Intermediate: Due to its structure, 3-Methylpiperidin-2-one possesses a functional group (ketone) that can be reactive in organic synthesis. This suggests its potential application as a building block for the synthesis of more complex molecules ().
  • Synthetic Analogue: 3-Methylpiperidin-2-one shares some structural similarities with certain biologically active molecules, particularly those containing the piperidine ring. Researchers might explore its use as a starting material or reference compound in the development of new drugs or other functional molecules ().

3-Methylpiperidin-2-one is a cyclic amide with the molecular formula C6H11NOC_6H_{11}NO. This compound features a piperidine ring substituted with a methyl group at the third position and a carbonyl group at the second position. It is recognized for its structural similarity to other piperidine derivatives, making it an important intermediate in organic synthesis and pharmaceutical development. The compound exhibits a melting point of approximately 64-65 °C and has been cataloged under the CAS number 3768-43-2 .

Currently, there is no documented information regarding a specific mechanism of action for 3-Methylpiperidin-2-one in biological systems.

  • Skin and eye irritation: Ketones can irritate the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of vapors may irritate the respiratory system [].
Typical of amides and cyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of different derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives, enhancing its utility in synthetic pathways.
  • Alkylation: The nitrogen atom can be alkylated to form quaternary ammonium compounds, which are useful in various applications .

Research indicates that 3-Methylpiperidin-2-one exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for various pharmaceuticals. For instance, derivatives of this compound have shown activity against certain bacterial strains, indicating its relevance in medicinal chemistry . Moreover, its structural properties allow it to interact with biological targets, making it a subject of interest for drug design.

The synthesis of 3-Methylpiperidin-2-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds, cyclization can yield 3-Methylpiperidin-2-one.
  • Asymmetric Synthesis: Recent studies have demonstrated efficient asymmetric synthesis using chiral reagents, enhancing the yield and purity of the product .
  • Reduction of Precursors: Compounds like oxazolones can be reduced to form 3-Methylpiperidin-2-one, showcasing versatility in synthetic routes .

3-Methylpiperidin-2-one serves multiple purposes across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.
  • Chemical Research: Its unique structure allows it to act as a building block for more complex organic molecules.
  • Agricultural Chemicals: Some derivatives are explored for their potential use in agrochemicals due to their biological activity .

Studies have focused on the interactions of 3-Methylpiperidin-2-one with various biological systems. These investigations often assess its binding affinity to specific receptors or enzymes, providing insights into its mechanism of action. For example, research has highlighted its interactions with microbial targets, contributing to its evaluation as an antimicrobial agent . Additionally, electrochemical characterization has been performed to understand its redox behavior in solution .

Several compounds share structural similarities with 3-Methylpiperidin-2-one. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
N-Methylpiperidin-2-oneC₆H₁₁NOMethyl substitution enhances lipophilicity.
2-PiperidinoneC₅H₉NOLacks methyl substitution; simpler structure.
4-Methylpiperidin-2-oneC₆H₁₁NOMethyl group at the fourth position affects reactivity.
1-Methylpiperidin-2-oneC₆H₁₁NODifferent position of methyl group alters properties.

These compounds illustrate the diversity within piperidine derivatives while emphasizing how the position and nature of substituents influence their chemical behavior and biological activity.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3768-43-2

Dates

Modify: 2023-08-15

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